molecular formula C17H13Cl2N3O2S B2721371 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide CAS No. 864859-19-8

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide

Cat. No.: B2721371
CAS No.: 864859-19-8
M. Wt: 394.27
InChI Key: MHNCOKBNYRLEKH-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its molecular formula is C₁₈H₁₄Cl₂N₃O₂S, with a molecular weight of 407.29 g/mol. The structure includes a 3,5-dichlorobenzamide substituent, an acetyl group at position 6, and a cyano group at position 2.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-9(23)22-3-2-13-14(7-20)17(25-15(13)8-22)21-16(24)10-4-11(18)6-12(19)5-10/h4-6H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNCOKBNYRLEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-c]pyridine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of Functional Groups: The acetyl and cyano groups are introduced through nucleophilic substitution reactions. Reagents such as acetyl chloride and cyanogen bromide are commonly used.

    Coupling with Dichlorobenzamide: The final step involves coupling the thieno[2,3-c]pyridine derivative with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target’s 3,5-dichlorobenzamide group introduces stronger electron-withdrawing effects compared to BI78640’s 4-fluorophenylacetamide. This may enhance binding to hydrophobic protein pockets but reduce solubility .
  • Core Heterocycles: The thieno[2,3-c]pyridine core (target and BI78640) differs from pyrido[2,3-c]pyridazine (patent compounds) by replacing a pyridazine ring with thiophene. Thiophene’s electron-rich nature could alter π-π stacking interactions in biological targets .

Physicochemical Properties

  • Melting Points: While the target’s melting point is unspecified, analogs like Compound 11b (m.p. 213–215°C) and 11a (m.p. 243–246°C) suggest that rigid heterocyclic systems with cyano/acetyl groups typically exhibit high thermal stability.
  • Spectroscopic Data : The target’s IR spectrum would likely show a CN stretch near 2,220 cm⁻¹, consistent with BI78640 and Compound 11b . The acetyl group (C=O) would resonate at ~165–170 ppm in ¹³C NMR, as seen in similar derivatives .

Biological Activity

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide is a complex organic compound belonging to the class of thienopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial and anticancer properties, through a review of recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O. The compound features a thienopyridine core structure with various functional groups that contribute to its biological activity. The presence of the acetyl and cyano groups enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits notable antibacterial properties. It has shown effectiveness against various strains of bacteria by potentially disrupting bacterial cell wall synthesis or inhibiting metabolic pathways. This activity is crucial for developing new antibacterial agents in response to rising antibiotic resistance.

Anticancer Properties

Similar compounds within the thienopyridine class have demonstrated anticancer activities. This compound may act on specific molecular targets within cancer cells. Studies suggest that it could induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways associated with tumor growth.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, interactions with specific proteins or enzymes involved in disease pathways have been noted. For instance:

  • Cell Wall Synthesis Inhibition : The compound may interfere with the synthesis of peptidoglycan in bacterial cells.
  • Apoptosis Induction : It could activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have focused on the biological activity of thienopyridine derivatives similar to this compound. Here are some notable findings:

StudyFindings
Antibacterial Activity A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli strains.
Anticancer Activity Research indicated that thienopyridine compounds could inhibit proliferation in human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.
Mechanistic Studies In vitro assays revealed that these compounds could modulate key signaling pathways such as MAPK/ERK and PI3K/Akt involved in cell survival and proliferation.

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